molecular formula C14H16O3 B11878213 Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate

Cat. No.: B11878213
M. Wt: 232.27 g/mol
InChI Key: TVZUBZRXMWKSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of an ethyl ester group attached to a chromenyl ring system. Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methyl-2H-chromen-2-yl)acetate typically involves the Pechmann condensation reaction. This reaction is a well-known method for the synthesis of coumarins and involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the reaction can be carried out using 2-methylphenol (o-cresol) and ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction is usually conducted under reflux conditions, and the product is isolated by crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-2H-chromen-2-yl)acetate involves its interaction with various molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound may exert its effects by modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate can be compared with other similar coumarin derivatives:

Biological Activity

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate, a member of the coumarin family, has garnered attention due to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its chromenone structure, which contributes to its biological activities. The structural formula can be represented as follows:

C13H12O3\text{C}_{13}\text{H}_{12}\text{O}_3
PropertyValue
Molecular Weight220.23 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of coumarin derivatives. This compound has been evaluated against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, while showing weaker activity against Candida albicans .

Anti-inflammatory Activity

Coumarins are also recognized for their anti-inflammatory effects. This compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha and IL-6. The results indicated that the compound could modulate inflammatory responses effectively .

Anticancer Activity

Research has indicated that coumarin derivatives possess anticancer properties. This compound was tested for cytotoxicity against various cancer cell lines.

Table 3: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25
A549 (Lung Cancer)30

The compound demonstrated significant cytotoxic effects on MCF-7 and HeLa cells, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Studies suggest that it may exert its effects through the following mechanisms:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : It can affect pathways such as NF-kB and MAPK, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-(2-methylchromen-2-yl)acetate

InChI

InChI=1S/C14H16O3/c1-3-16-13(15)10-14(2)9-8-11-6-4-5-7-12(11)17-14/h4-9H,3,10H2,1-2H3

InChI Key

TVZUBZRXMWKSHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C=CC2=CC=CC=C2O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.